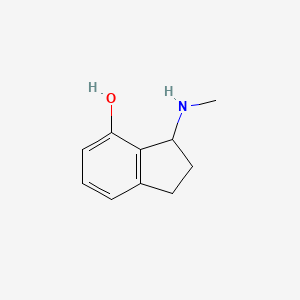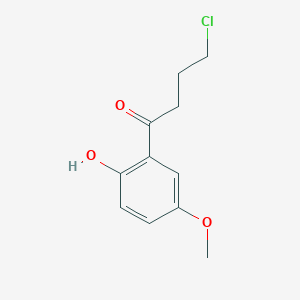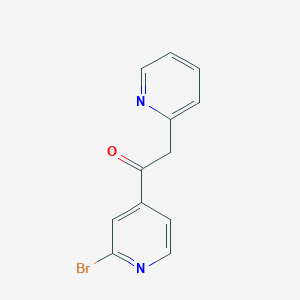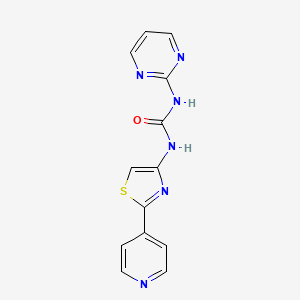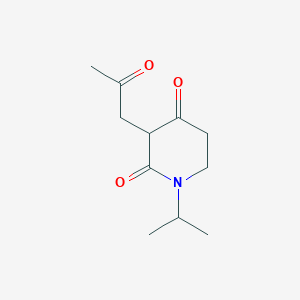
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione can be achieved through various chemical reactions. One common method involves the use of a three-component reaction, where readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts are used . The reaction is typically catalyzed by copper and carried out under mild conditions, resulting in moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxides, alcohol derivatives, and substituted piperidine derivatives. These products can have diverse applications in different fields.
Scientific Research Applications
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production by interacting with enzymes involved in the nitric oxide synthesis pathway . This inhibition can have various biological effects, including anti-inflammatory and immunomodulatory activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
3-(2-Oxopropyl)-1-propan-2-ylpiperidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(2-oxopropyl)-1-propan-2-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-5-4-10(14)9(11(12)15)6-8(3)13/h7,9H,4-6H2,1-3H3 |
InChI Key |
FZIUSYRBJXSHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=O)C(C1=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


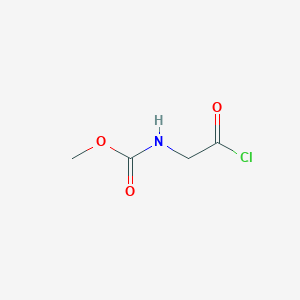

![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)
![N-[5-chloro-2-(chloromethyl)phenyl]acetamide](/img/structure/B13884966.png)
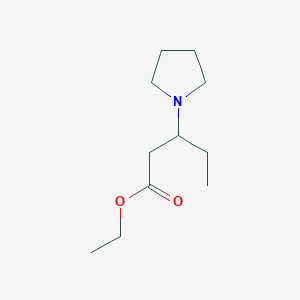

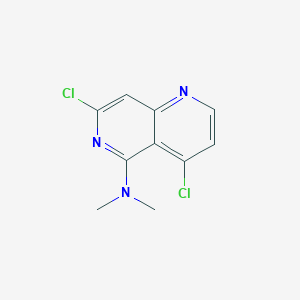
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
